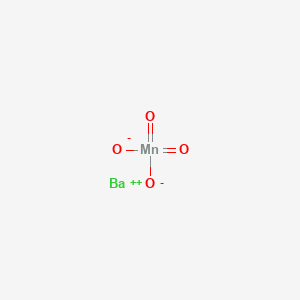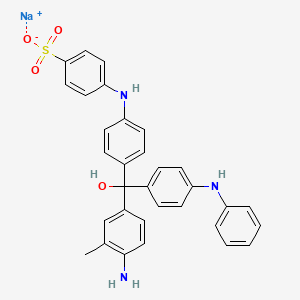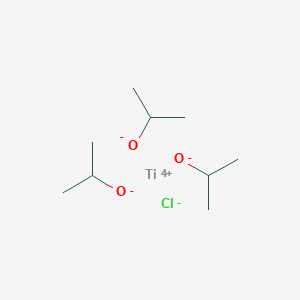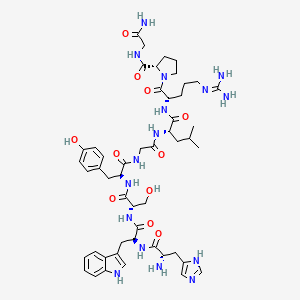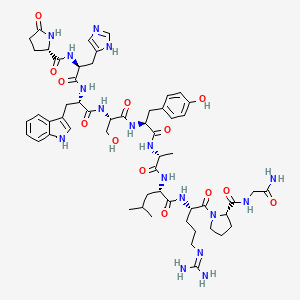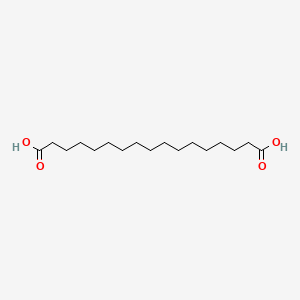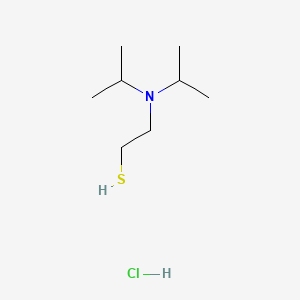
4-乙氧基苯基硼酸
概述
描述
4-Ethoxyphenylboronic acid, also known as 4-ethoxybenzeneboronic acid, is an organoboron compound with the molecular formula C8H11BO3. It is a white crystalline powder that is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its ability to form carbon-carbon bonds, making it a crucial reagent in the synthesis of various biologically active molecules and pharmaceuticals .
科学研究应用
4-Ethoxyphenylboronic acid has a wide range of applications in scientific research:
作用机制
Target of Action
4-Ethoxyphenylboronic acid is primarily used as a reagent in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of 4-Ethoxyphenylboronic acid are the organic groups involved in these reactions .
Mode of Action
In the Suzuki-Miyaura cross-coupling reactions, 4-Ethoxyphenylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The palladium acts as a catalyst, facilitating the formation of new carbon-carbon bonds .
Biochemical Pathways
The biochemical pathway primarily affected by 4-Ethoxyphenylboronic acid is the Suzuki-Miyaura cross-coupling reaction pathway . This pathway involves the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway can lead to the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s known that the compound is used in reactions under mild and functional group tolerant conditions , suggesting that it may have favorable bioavailability.
Result of Action
The result of the action of 4-Ethoxyphenylboronic acid is the formation of new carbon-carbon bonds . This leads to the synthesis of various organic compounds, depending on the other reactants involved in the Suzuki-Miyaura cross-coupling reaction .
Action Environment
The action of 4-Ethoxyphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reactions are typically carried out under mild conditions , suggesting that extreme temperatures or pH levels could potentially affect the efficacy of the reaction. Additionally, the stability of 4-Ethoxyphenylboronic acid may be affected by exposure to air or moisture .
生化分析
Biochemical Properties
4-Ethoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the inhibition of enzymes and interaction with proteins. It has been shown to inhibit triglyceride lipase and fatty acid synthase, which are crucial enzymes in lipid metabolism . Additionally, 4-Ethoxyphenylboronic acid interacts with various biomolecules, including proteins and nucleic acids, through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles .
Cellular Effects
The effects of 4-Ethoxyphenylboronic acid on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Ethoxyphenylboronic acid can modulate the activity of signaling proteins by binding to their active sites, thereby altering downstream signaling cascades . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
At the molecular level, 4-Ethoxyphenylboronic acid exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity by forming reversible covalent bonds with key functional groups . This inhibition can lead to changes in metabolic pathways and cellular processes. Additionally, 4-Ethoxyphenylboronic acid can interact with nucleic acids, potentially affecting gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Ethoxyphenylboronic acid can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions . Long-term exposure to 4-Ethoxyphenylboronic acid in in vitro studies has shown that it can lead to sustained inhibition of enzyme activity and alterations in cellular function . In in vivo studies, the compound’s effects may vary depending on the duration of exposure and the specific biological context .
Dosage Effects in Animal Models
The effects of 4-Ethoxyphenylboronic acid in animal models are dose-dependent. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, 4-Ethoxyphenylboronic acid may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
4-Ethoxyphenylboronic acid is involved in several metabolic pathways, primarily related to lipid metabolism. It interacts with enzymes such as triglyceride lipase and fatty acid synthase, inhibiting their activity and affecting the overall metabolic flux . This inhibition can lead to changes in metabolite levels, including reduced triglyceride and fatty acid synthesis .
Transport and Distribution
Within cells and tissues, 4-Ethoxyphenylboronic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and localization within specific cellular compartments . The compound’s distribution is influenced by its chemical properties, including its lipophilicity and ability to form reversible covalent bonds with biomolecules .
Subcellular Localization
The subcellular localization of 4-Ethoxyphenylboronic acid is determined by its interactions with specific targeting signals and post-translational modifications. It can be directed to various organelles, including the nucleus, mitochondria, and endoplasmic reticulum, where it exerts its biochemical effects . The compound’s activity and function are influenced by its localization within these subcellular compartments .
准备方法
Synthetic Routes and Reaction Conditions: 4-Ethoxyphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 4-ethoxyphenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent decomposition .
Industrial Production Methods: In an industrial setting, the production of 4-ethoxyphenylboronic acid often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of palladium catalysts to facilitate the coupling reactions, along with stringent control of temperature and pressure to optimize the reaction conditions .
化学反应分析
Types of Reactions: 4-Ethoxyphenylboronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Conditions: The reactions are typically carried out under inert atmospheres at temperatures ranging from 50°C to 100°C.
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
相似化合物的比较
4-Ethoxyphenylboronic acid can be compared with other similar compounds, such as:
- 4-Methoxyphenylboronic acid
- 4-Cyanophenylboronic acid
- 4-Acetylphenylboronic acid
- 4-Hydroxyphenylboronic acid
Uniqueness: 4-Ethoxyphenylboronic acid is unique due to its ethoxy group, which can influence the electronic properties of the compound and its reactivity in cross-coupling reactions. This makes it particularly useful in the synthesis of specific biaryl compounds that require precise electronic characteristics .
属性
IUPAC Name |
(4-ethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6,10-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQNDLDUNQMTCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370242 | |
| Record name | 4-Ethoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22237-13-4 | |
| Record name | 4-Ethoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Ethoxyphenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


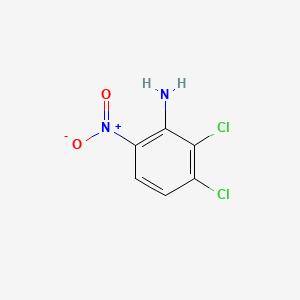
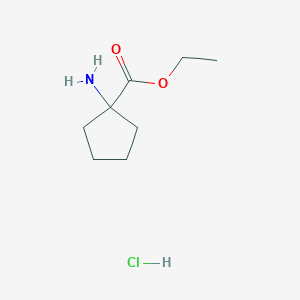
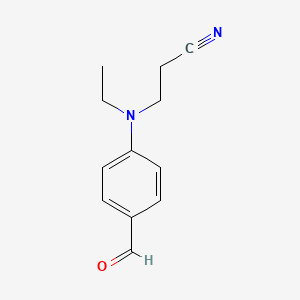
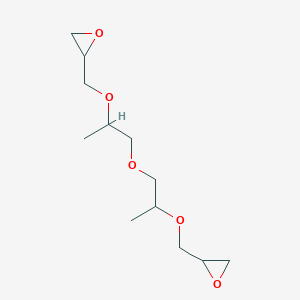
![2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethanethiol](/img/structure/B1587163.png)
